![molecular formula C20H19NO4 B2954117 N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 915883-99-7](/img/structure/B2954117.png)
N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide” is a derivative of coumarin-3-carboxamide . Coumarin is a potent secondary metabolite found in plants and fungi, characterized by several pharmacological properties . The presence of the benzamide functionality is an important feature for anticancer activity .
Synthesis Analysis
The synthesis of coumarin-3-carboxamide derivatives involves designing and creating a series of novel compounds . The exact synthesis process for “N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide” is not specified in the available resources.Scientific Research Applications
Synthesis and Fluorescence Properties
Researchers have synthesized various derivatives of chromene carboxylic acids, demonstrating significant fluorescence properties in both ethanol solution and solid state due to a larger conjugated system and various hydrogen bonds in their structure (Shi, Liang, & Zhang, 2017). These findings suggest potential applications in the development of fluorescent materials and sensors.
Biological Activity
The study of chromene derivatives has also extended into the biological domain, where specific compounds have been evaluated for their anticholinesterase activity. Notably, certain N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have shown significant activity against acetylcholinesterase (AChE), highlighting the potential for therapeutic applications in treating diseases such as Alzheimer's (Ghanei-Nasab et al., 2016).
Material Science and Supramolecular Chemistry
The synthesis of oligo(p-benzamide) foldamers from aromatic carboxylic acids demonstrates the versatility of chromene derivatives in material science and supramolecular chemistry. These foldamers serve as important building blocks for creating nanoscale objects with specific structural and functional properties (König, Abbel, Schollmeyer, & Kilbinger, 2006).
Medicinal Chemistry
In medicinal chemistry, chromene derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. This research provides valuable insights into the development of novel anticancer agents, highlighting the therapeutic potential of chromene derivatives (Fouda, Irfan, Al‐Sehemi, & El-Agrody, 2021).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to impact a wide range of biochemical pathways . These pathways are associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
N-benzyl-N-ethyl-6-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-21(13-14-7-5-4-6-8-14)19(22)17-12-15-11-16(24-2)9-10-18(15)25-20(17)23/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPYRCUKWFFKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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